molecular formula C16H10ClF2N3OS2 B2956152 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 864919-21-1

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2956152
CAS No.: 864919-21-1
M. Wt: 397.84
InChI Key: OZDKZJSXWZJXOH-UHFFFAOYSA-N
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Description

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H10ClF2N3OS2 and its molecular weight is 397.84. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Compounds with structures related to "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,4-difluorophenyl)acetamide" have been analyzed for their crystal structure, revealing intermolecular interactions that contribute to their 3-D arrays. Such interactions include hydrogen bonds and π interactions, which are crucial for understanding the compounds' stability and reactivity (Boechat et al., 2011). Furthermore, these studies highlight the importance of halogen atoms in modulating the molecular orientation, which can impact the compounds' biological activities.

Antibacterial and Antifungal Applications Research into thiadiazole derivatives, including those structurally similar to "this compound," has shown promising antibacterial and antifungal activities. For instance, the synthesis of acetylenic derivatives of a substituted 1, 3, 4-thiadiazole has been investigated for their potential as antibacterial agents (Tamer & Qassir, 2019). These studies are foundational for developing new drugs targeting resistant microbial strains.

Anticancer Research Several studies have synthesized and evaluated thiadiazole derivatives for their anticancer properties. New compounds bearing the thiadiazole moiety have been assessed against various cancer cell lines, revealing significant cytotoxic effects (Yurttaş et al., 2015). The research underscores the potential of thiadiazole derivatives in cancer therapy, offering insights into their mechanisms of action and enhancing the development of targeted anticancer agents.

VEGFR-2 Inhibition and Antiproliferative Effects Novel thiadiazole derivatives have been synthesized and evaluated as antiproliferative agents, showing potential for inhibiting VEGFR-2, a critical target in cancer therapy. Compounds with chloro-substituents have demonstrated high cytotoxic effects against specific cancer cell lines, suggesting a pathway for inducing apoptosis and inhibiting cancer cell proliferation (Toolabi et al., 2022).

Antiviral Activities Thiadiazole derivatives have also been explored for their antiviral activities, with some showing high efficacy in inhibiting HIV-1 replication. These findings indicate the therapeutic potential of thiadiazole compounds in treating viral infections, highlighting their role as potent non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2008).

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2N3OS2/c17-11-4-2-1-3-10(11)15-21-16(25-22-15)24-8-14(23)20-13-6-5-9(18)7-12(13)19/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDKZJSXWZJXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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